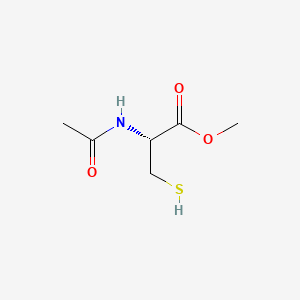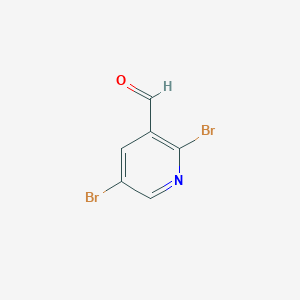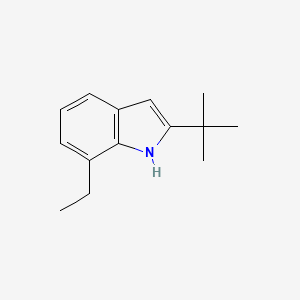
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and related compounds have been studied for their reaction mechanisms. For instance, 3-aryl-5-methyl-1,2,4-oxadiazoles, when heated with benzyl alcohol, produce various products including aryl nitrile, benzyl acetate, and benzaldehyde. The reaction with benzylamine is slower, but in mixtures with the alcohol, the amine reacts faster (Brown, Clack, & Wilson, 1988).
Synthesis of Novel Compounds
The chemical has been used in the synthesis of novel compounds. For example, a liquid-phase route was developed for combinatorial synthesis of novel substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones (Kharchenko, Detistov, & Orlov, 2009).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These studies indicate the potential of these compounds in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).
Antibacterial Properties
Certain derivatives, such as those involving 1,2,5-oxadiazol-3-ylimino, have been studied for their antibacterial activities against various bacteria (Kakanejadifard et al., 2013).
Antimicrobial Activity
Synthesis of certain 1,3,4-oxadiazole derivatives has been linked to enhanced antibacterial and antifungal activities (Gupta et al., 2008).
Optical Studies
The compound has been used in the synthesis of metal complexes for optical studies. These studies often focus on the optical properties and potential applications in materials science (Mekkey, Mal, & Kadhim, 2020).
Liquid Crystalline Properties
Studies have been conducted on the synthesis and characterization of materials containing 1,2,4-oxadiazole moiety to investigate their mesomorphic behaviors (Ali & Tomi, 2018).
Safety and Hazards
The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye/face protection .
Zukünftige Richtungen
The future directions for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Oxadiazoles have been the center of attention for their high therapeutic values in the past few decades . Therefore, more research could be conducted to discover new chemical entities based on the oxadiazole scaffold that could act against various diseases .
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to selectively inhibit the dopamine transporter and act as partial agonists of the μ opioid receptor . They are also known to target specific anti-angiogenic pharmacophores .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, causing changes that can lead to various biological activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to influence various pathways due to their broad spectrum of biological activities .
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Action Environment
It is known that the properties of 1,2,4-oxadiazole derivatives can vary due to differences in the electronic environment .
Biochemische Analyse
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to cathepsin K, an enzyme involved in bone resorption, thereby exhibiting potential anti-osteoporotic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This modulation can lead to altered gene expression and changes in cellular metabolism. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby reducing cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. For example, its interaction with tyrosine kinases results in the inhibition of phosphorylation events critical for cell growth and survival. Additionally, this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under ambient conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its functional specificity .
Eigenschaften
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJICSBRPQDVEHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428186 |
Source


|
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-60-0 |
Source


|
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)






![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)





